molecular formula C11H9ClN2OS B6308814 5-(4-Chlorophenyl)thiophene-2-carbohydrazide CAS No. 62403-13-8

5-(4-Chlorophenyl)thiophene-2-carbohydrazide

Cat. No.: B6308814
CAS No.: 62403-13-8
M. Wt: 252.72 g/mol
InChI Key: USXDZLUNNADDNX-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)thiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene core substituted with a 4-chlorophenyl group at the 5-position and a carbohydrazide functional group at the 2-position. The carbohydrazide moiety enables diverse chemical modifications, facilitating the synthesis of derivatives for structure-activity relationship (SAR) studies. Its structural rigidity and aromaticity contribute to interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

5-(4-chlorophenyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXDZLUNNADDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488966
Record name 5-(4-Chlorophenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62403-13-8
Record name 5-(4-Chlorophenyl)-2-thiophenecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62403-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)thiophene-2-carbohydrazide typically involves the reaction of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for 5-(4-Chlorophenyl)thiophene-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrazone Formation via Schiff Base Reactions

The carbohydrazide group reacts with aldehydes/ketones to form hydrazones, which serve as precursors for further cyclization:
Example Reaction :
5-(4-Chlorophenyl)thiophene-2-carbohydrazide + 4-methoxybenzaldehyde → Hydrazone derivative

Condition Product Yield Biological Activity (IC₅₀, μM)Source
Ethanol, reflux, 8 hrN' -(4-methoxybenzylidene)-5-(4-chlorophenyl)thiophene-2-carbohydrazide85%MCF7: 6.55; HCT116: 8.20

Key Findings :

  • Hydrazones exhibit enhanced antiproliferative activity compared to the parent compound .

  • Electron-donating substituents (e.g., -OCH₃) improve cytotoxicity .

Cyclization to 1,3,4-Oxadiazoles

Dehydration of the carbohydrazide with acetic anhydride forms 1,3,4-oxadiazoles:
Example Reaction :
5-(4-Chlorophenyl)thiophene-2-carbohydrazide → 2-(5-(4-Chlorophenyl)thiophen-2-yl)-1,3,4-oxadiazole

Condition Product Yield Thermal Stability (MP, °C)Source
Acetic anhydride, 120°C, 6 hr2-(5-(4-Chlorophenyl)thiophen-2-yl)-1,3,4-oxadiazole72%198–200

Key Findings :

  • Oxadiazoles show improved metabolic stability due to aromaticity .

  • DFT calculations confirm low HOMO-LUMO gaps (ΔE = 3.88 eV), correlating with high reactivity .

Triazole-Thione Formation

Reaction with aryl isothiocyanates generates triazole-thiones:
Example Reaction :
5-(4-Chlorophenyl)thiophene-2-carbohydrazide + 4-chlorophenyl isothiocyanate → Triazole-thione derivative

Condition Product Yield Antimicrobial Activity (MIC, μg/mL)Source
Ethanol, 70°C, 24 hr4-(4-Chlorophenyl)-5-(5-(4-chlorophenyl)thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione68%S. aureus: 12.5; E. coli: 25

Key Findings :

  • Triazole-thiones demonstrate broad-spectrum antimicrobial activity .

  • X-ray crystallography confirms planar geometry of the triazole ring .

Suzuki Cross-Coupling Reactions

The brominated derivative participates in palladium-catalyzed couplings:
Example Reaction :
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide + 4-chlorophenylboronic acid → 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide

Condition Product Yield NLO Properties (β, Hartrees)Source
Pd(PPh₃)₄, K₃PO₄, H₂O, reflux, 20 hr5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide72%8583.80

Key Findings :

  • Hyperpolarizability (β) values indicate potential for nonlinear optical applications .

  • Substituents on the aryl group modulate electronic properties (HOMO-LUMO gap: 4.12–4.98 eV) .

Acetylation and Acylation Reactions

The amino group undergoes acetylation to form amides:
Example Reaction :
5-(4-Chlorophenyl)thiophene-2-carbohydrazide + acetyl chloride → 3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid hydrazide

Condition Product Yield Physicochemical Data Source
Pyridine, 0°C, 2 hr3-Acetamido-5-(4-chlorophenyl)thiophene-2-carboxylic acid hydrazide89%MP: 298–300°C; IR: 3328 cm⁻¹ (NH)

Key Findings :

  • Acetamido derivatives exhibit enhanced solubility in polar solvents.

  • 13{}^{13}C NMR confirms carbonyl resonance at δ 168.8 ppm.

Scientific Research Applications

Medicinal Chemistry

5-(4-Chlorophenyl)thiophene-2-carbohydrazide has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC-3). The IC50 values observed are as follows:
    Cell LineIC50 (µM)
    HepG25.0
    MCF-77.5
    PC-36.0
    These results suggest that it may serve as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Properties : Preliminary studies indicate that this compound displays antibacterial activity, making it a candidate for developing new antimicrobial agents .

Biological Studies

The compound's ability to interact with enzymes and receptors has made it a subject of interest in biological studies. It is believed to modulate enzyme activity, potentially inhibiting bacterial growth and cancer cell proliferation .

Mechanism of Action : The specific pathways involved in its biological effects are not fully elucidated but may include the inhibition of key enzymes associated with disease processes.

Materials Science

In addition to its biological applications, 5-(4-Chlorophenyl)thiophene-2-carbohydrazide is utilized in materials science for developing new materials with specific properties such as conductivity or fluorescence. Its unique structural features allow it to be used as a building block in synthesizing more complex organic molecules .

Case Studies

Several studies have highlighted the effectiveness of thiophene derivatives, including 5-(4-Chlorophenyl)thiophene-2-carbohydrazide:

  • Synthesis and Screening : A notable case study involved synthesizing various thiophene derivatives, which were screened for biological activities. Structural modifications significantly influenced antibacterial and anticancer activities, indicating that the substituents on the thiophene ring play a crucial role in determining biological efficacy .
  • Comparative Studies : Research comparing 5-(4-Chlorophenyl)thiophene-2-carbohydrazide with other structurally similar compounds has shown that its unique functional groups contribute to enhanced potency against specific bacterial strains and cancer cells .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • 5-(4-Fluorophenyl)thiophene-2-carbaldehyde (C₁₁H₇FOS): Replacing chlorine with fluorine alters electronic properties. However, the reduced steric bulk compared to chlorine may weaken hydrophobic interactions in biological systems .
  • 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (C₁₂H₁₀O₂S) :
    The methoxy group is electron-donating, which decreases electrophilicity but improves solubility in polar solvents. This substitution may reduce antiproliferative efficacy compared to the chloro analog, as seen in similar thiophene-based compounds .
Non-Halogen-Substituted Analogs
  • No direct biological data are available, but SAR trends suggest lower activity compared to halogenated analogs .

Core Heterocycle Modifications

Furan vs. Thiophene Derivatives
  • 5-(4-Chlorophenyl)furan-2-carbaldehyde (C₁₁H₇ClO₂) :
    Replacing thiophene with furan reduces aromaticity and electron density, affecting conjugation and molecular interactions. The furan analog exhibits a lower melting point (126–128°C) compared to the thiophene analog (88–90°C), indicating differences in crystallinity and stability .
  • 5-(4-Chlorophenyl)thiophene-2-carboxylic Acid (C₁₁H₇ClO₂S) :
    The carboxylic acid group enhances hydrogen-bonding capacity but reduces membrane permeability. This derivative is primarily used as an intermediate for further functionalization .

Functional Group Variations

Carbohydrazide vs. Carboxamide
  • This modification decreases antiproliferative activity in some contexts, as hydrazide derivatives are better suited for forming bioactive heterocycles (e.g., triazoles) .
  • N-(4-Chlorophenyl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (TCC) :
    Introducing a thiocarbamide group (-NHCSSH) enhances metal-chelating properties, making TCC a fluorescent probe for Zn²⁺ detection. This highlights the versatility of the carbohydrazide scaffold in diverse applications .
Antiproliferative Activity

5-(4-Chlorophenyl)thiophene-2-carbohydrazide derivatives exhibit promising activity against cancer cell lines, attributed to their ability to inhibit tubulin polymerization or interact with DNA. In contrast, furan analogs like 5-(4-chlorophenyl)furan-2-carbaldehyde show lower efficacy, likely due to reduced aromatic stabilization .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Group
5-(4-Chlorophenyl)thiophene-2-carbohydrazide C₁₁H₉ClN₂OS 252.72 Not reported -CONHNH₂
5-(4-Fluorophenyl)thiophene-2-carbaldehyde C₁₁H₇FOS 206.23 Not reported -CHO
5-(4-Chlorophenyl)furan-2-carbaldehyde C₁₁H₇ClO₂ 206.63 126–128 -CHO
5-(4-Chlorophenyl)thiophene-2-carboxamide C₁₁H₈ClNOS 237.71 Not reported -CONH₂

Biological Activity

5-(4-Chlorophenyl)thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorophenyl group and a carbohydrazide moiety. This unique structure contributes to its reactivity and biological interactions, making it a candidate for various pharmacological applications.

The biological activity of 5-(4-Chlorophenyl)thiophene-2-carbohydrazide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research has indicated that 5-(4-Chlorophenyl)thiophene-2-carbohydrazide exhibits notable antimicrobial properties. In vitro studies have shown that the compound possesses activity against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves interference with bacterial cell wall synthesis and function .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various studies, it demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The cytotoxicity was often assessed using the MTT assay, where lower IC50 values indicate higher potency .

Table 1: Cytotoxicity Data of 5-(4-Chlorophenyl)thiophene-2-carbohydrazide

Cell LineIC50 (µM)Reference
MCF-715.3
NCI-H46012.7
SF-26818.5

Case Studies

  • Antimicrobial Efficacy : A study explored the antibacterial activity of various thiophene derivatives, including 5-(4-Chlorophenyl)thiophene-2-carbohydrazide. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against multi-drug resistant strains .
  • Cytotoxicity in Cancer Research : Another investigation focused on the anticancer potential of this compound in combination therapies. It was found that pre-treatment with 5-(4-Chlorophenyl)thiophene-2-carbohydrazide sensitized cancer cells to conventional chemotherapeutics like doxorubicin, leading to enhanced cytotoxic effects .

Q & A

Advanced Research Question

  • Temperature : Store at 0–6°C to prevent thermal degradation, as recommended for similar chlorothiophene derivatives .
  • Light exposure : Use amber vials to avoid photolytic cleavage of the hydrazide bond.
  • Humidity control : Perform Karl Fischer titration to assess hygroscopicity and degradation in aqueous environments .
  • Long-term stability : Monitor via HPLC at intervals (e.g., 0, 3, 6 months) to track impurity profiles .

What are the challenges in synthesizing novel derivatives of 5-(4-Chlorophenyl)thiophene-2-carbohydrazide?

Advanced Research Question
Key challenges include:

  • Regioselectivity : Controlling substitution patterns on the thiophene ring during functionalization (e.g., Suzuki coupling).
  • Steric hindrance : Bulky substituents (e.g., 3,4-dibutoxy groups) may reduce reaction efficiency, requiring microwave-assisted synthesis .
  • Byproduct formation : Mitigate using scavengers (e.g., molecular sieves) during hydrazide condensation .

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